Cas no 95970-09-5 (2,5-Dibromo-4-methoxyaniline)

2,5-Dibromo-4-methoxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,5-dibromo-4-methoxy-
- 2,5-Dibromo-4-methoxyaniline
- 2,5-dibromo-4-methoxybenzenamine
- 4-Amino-2,5-dibromoanisole
- AKOS015940383
- 95970-09-5
- starbld0018333
-
- インチ: InChI=1S/C7H7Br2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3
- InChIKey: SKNAREUTCQJEOR-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1Br)N)Br
計算された属性
- せいみつぶんしりょう: 280.88739Da
- どういたいしつりょう: 278.88944Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,5-Dibromo-4-methoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D459433-500mg |
2,5-Dibromo-4-methoxyaniline |
95970-09-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
Enamine | BBV-40252852-1.0g |
2,5-dibromo-4-methoxyaniline |
95970-09-5 | 95% | 1.0g |
$0.0 | 2022-12-09 | |
TRC | D459433-2.5g |
2,5-Dibromo-4-methoxyaniline |
95970-09-5 | 2.5g |
$ 185.00 | 2022-06-05 | ||
TRC | D459433-250mg |
2,5-Dibromo-4-methoxyaniline |
95970-09-5 | 250mg |
$ 50.00 | 2022-06-05 | ||
Ambeed | A552476-1g |
2,5-Dibromo-4-methoxyaniline |
95970-09-5 | 97% | 1g |
$136.0 | 2024-04-15 | |
Ambeed | A552476-5g |
2,5-Dibromo-4-methoxyaniline |
95970-09-5 | 97% | 5g |
$484.0 | 2024-04-15 |
2,5-Dibromo-4-methoxyaniline 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2,5-Dibromo-4-methoxyanilineに関する追加情報
Introduction to 2,5-Dibromo-4-methoxyaniline (CAS No. 95970-09-5)
2,5-Dibromo-4-methoxyaniline, identified by the Chemical Abstracts Service Number (CAS No.) 95970-09-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound, featuring a brominated aniline core with a methoxy substituent, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a benzene ring substituted with two bromine atoms at the 2- and 5-positions and a methoxy group at the 4-position, contributes to its reactivity and utility in various chemical transformations.
The synthesis of 2,5-Dibromo-4-methoxyaniline typically involves bromination and methylation reactions on aniline derivatives. The presence of bromine atoms at the 2- and 5-positions enhances its electrophilic aromatic substitution potential, making it a versatile building block for more complex molecules. In recent years, advances in green chemistry have led to the development of more sustainable synthetic routes for this compound, emphasizing the use of catalytic methods and solvent-free conditions to minimize environmental impact.
One of the most compelling applications of 2,5-Dibromo-4-methoxyaniline is in the pharmaceutical industry, where it serves as a precursor for several bioactive molecules. Its structural features allow for further functionalization, enabling the design of novel compounds with potential therapeutic effects. For instance, researchers have explored its utility in developing antimicrobial agents, where the bromine and methoxy groups can be strategically positioned to enhance binding affinity to bacterial enzymes or cell wall components.
Recent studies have highlighted the role of 2,5-Dibromo-4-methoxyaniline in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The brominated aniline scaffold provides a rigid framework that can be modified to interact with specific amino acid residues in protein kinases. By optimizing the substitution pattern, chemists can fine-tune the potency and selectivity of these inhibitors. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,5-Dibromo-4-methoxyaniline exhibit inhibitory activity against several kinases involved in cancer progression.
In addition to its pharmaceutical applications, 2,5-Dibromo-4-methoxyaniline has found utility in agrochemical research. Its structural motifs are reminiscent of several herbicides and fungicides that are widely used in crop protection. Researchers have investigated its potential as a lead compound for developing new agrochemicals with improved efficacy and reduced environmental persistence. The bromine atoms in its structure contribute to its bioactivity by enhancing interactions with biological targets in pests and pathogens.
The chemical reactivity of 2,5-Dibromo-4-methoxyaniline also makes it a valuable tool in material science. Its ability to undergo cross-coupling reactions with various organic halides allows for the construction of complex aromatic systems. These systems have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methoxy group can be exploited to modulate charge transport properties in these materials.
From an industrial perspective, the demand for 2,5-Dibromo-4-methoxyaniline is driven by its role as an intermediate in large-scale chemical synthesis. Manufacturers have invested in optimizing production processes to ensure high purity and yield while adhering to regulatory standards. Advances in process analytical technology (PAT) have enabled real-time monitoring of reaction conditions, leading to more efficient and cost-effective production methods.
The safety profile of 2,5-Dibromo-4-methoxyaniline is another critical consideration in its handling and application. While it is not classified as a hazardous substance under current regulations, appropriate precautions must be taken to prevent exposure during synthesis and handling. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound. Furthermore, storage conditions should be controlled to prevent degradation or unwanted side reactions.
In conclusion,2,5-Dibromo-4-methoxyaniline (CAS No. 95970-09-5) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic pathways and applications,2,5-Dibromo-4-methoxyaniline will likely remain at the forefront of chemical innovation.
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